N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(14-3-1-2-9-16-14)18-12-6-4-11(5-7-12)13-8-10-17-19-13/h1-10H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQQOCRZUGFCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Keto Esters with Hydrazine
The pyrazole ring is synthesized via hydrazine-mediated cyclization. For example, 4-(3-oxoprop-1-en-1-yl)phenylacetate reacts with hydrazine hydrate in ethanol under reflux to yield 4-(1H-pyrazol-3-yl)aniline.
Procedure :
-
Dissolve 4-(3-oxoprop-1-en-1-yl)phenylacetate (10 mmol) in ethanol (50 mL).
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Add hydrazine hydrate (12 mmol) and reflux at 80°C for 8 hours.
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Cool, pour into ice-water, and adjust to pH 9 with K₂CO₃.
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Filter and recrystallize the precipitate from benzene to obtain 4-(1H-pyrazol-3-yl)aniline (yield: 78%).
Mechanism :
Hydrazine attacks the β-keto ester’s carbonyl groups, forming a dihydropyrazole intermediate that aromatizes upon dehydration.
Amide Bond Formation with Pyridine-2-Carboxylic Acid
EDCI-Mediated Coupling
The final step involves coupling 4-(1H-pyrazol-3-yl)aniline with pyridine-2-carboxylic acid using EDCI and HOBt in pyridine.
Procedure :
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Dissolve pyridine-2-carboxylic acid (1.2 eq) in dry pyridine (10 mL).
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Add EDCI (3 eq) and HOBt (1.5 eq), stir at 25°C for 30 minutes.
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Add 4-(1H-pyrazol-3-yl)aniline (1 eq) and stir for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via silica chromatography (yield: 65%).
Optimization :
-
Solvent : Pyridine enhances reactivity by absorbing HCl generated during coupling.
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Temperature : Room temperature prevents side reactions like epimerization.
Alternative Coupling Agents
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Thionyl Chloride : Converts pyridine-2-carboxylic acid to its acid chloride, reacted with the aniline in dichloromethane.
Reaction Conditions and Optimization
Key Parameters for Pyrazole Synthesis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Hydrazine Equiv | 1.2 eq | Maximizes cyclization |
| Solvent | Ethanol | Prevents hydrolysis |
| Temperature | 80°C | Completes in 8h |
| pH Adjustment | 9 (K₂CO₃) | Precipitates product |
Amide Coupling Optimization
| Parameter | EDCI Method | Thionyl Chloride Method |
|---|---|---|
| Yield | 65% | 58% |
| Purity | 98% | 92% |
| Reaction Time | 12h | 4h |
Spectroscopic Characterization
¹H NMR Analysis
Chemical Reactions Analysis
3.1. Condensation Reactions
Pyrazole derivatives can undergo condensation reactions with active methylene compounds. For example, pyrazole-3(4)-carbaldehydes react with malonic acid to form 3-(4-pyrazolyl)propenoic acids under microwave irradiation .
3.2. Cross-Coupling Reactions
Cross-coupling reactions involving pyrazole derivatives are common. For instance, dehydrogenative cross-coupling reactions between 1-amino-2-imino-pyridines and 1-aryl-5-pyrazolones produce (pyrazol-4-ylidene)pyridine derivatives using molecular oxygen as the sole oxidant .
3.3. Hydrolysis and Other Reactions
Amides like N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide can undergo hydrolysis under acidic or basic conditions, breaking the amide bond. Pyrazole derivatives also participate in oxidation reactions; for example, pyrazole-4-carbaldehydes can be oxidized to carboxylic acids using potassium permanganate .
Data Table: Potential Chemical Reactions
| Reaction Type | Description | Conditions | Products |
|---|---|---|---|
| Hydrolysis | Breaks amide bond | Acidic or basic conditions | Carboxylic acid and amine |
| Condensation | With active methylene compounds | Microwave irradiation | α,β-Unsaturated acids |
| Cross-Coupling | With aryl boronic acids | Palladium catalyst, base | Arylated derivatives |
| Oxidation | Using oxidants like KMnO4 | Aqueous or organic solvents | Carboxylic acids |
Scientific Research Applications
N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with potential anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
Key structural analogs include:
N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide (): Replaces the pyrazole with a triazole ring.
N-(1H-Pyrazol-4-yl)pyridine-4-carboxamide (): Differs in pyridine (position 4 vs. 2) and pyrazole (position 4 vs. 3) substituents.
Key Observations :
- Triazole analogs (e.g., ) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which could improve crystallinity or solubility .
- Positional isomerism (e.g., pyridine-2 vs. 4) alters electronic distribution, affecting dipole moments and intermolecular interactions .
Crystallographic and Stability Insights
- Triazole Analog () : Crystallographic studies reveal a planar structure stabilized by N–H···N hydrogen bonds between the triazole and pyridine moieties. This contributes to higher thermal stability (melting point ~220°C) compared to pyrazole analogs .
Biological Activity
N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a pyrazole ring linked to a phenyl group and a pyridine-2-carboxamide moiety, has been studied for its potential in treating various diseases, including cancer, inflammation, and infections.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cells. The mechanism of action often involves the disruption of tubulin polymerization and interference with protein kinase signaling pathways, leading to reduced cell proliferation and increased apoptosis rates .
Anti-inflammatory Activity
The compound also displays anti-inflammatory activity . In studies involving carrageenan-induced paw edema models in rats, this compound showed a significant reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) further supports its potential as an anti-inflammatory agent .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties . Studies have indicated that it possesses activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The presence of the pyrazole moiety is believed to enhance its antimicrobial efficacy through multiple mechanisms, including disruption of bacterial cell wall synthesis .
Target Interactions
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
- Cellular Pathways : It affects various signaling pathways related to cell survival and apoptosis, particularly those involving protein kinases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole or pyridine moieties can significantly influence potency and selectivity against specific biological targets. For example, substituents on the phenyl ring have been associated with enhanced anticancer activity .
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound analogs exhibited IC50 values ranging from 0.75 to 4.15 µM against various cancer cell lines, highlighting their potential as effective anticancer agents .
- Anti-inflammatory Effects : In a comparative study, one derivative showed an edema inhibition percentage of 71%, outperforming standard treatments like celecoxib .
- Antimicrobial Activity : The compound was tested against multiple bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .
Q & A
Q. What are the recommended synthetic routes for N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide?
Methodological Answer: The compound can be synthesized via amide coupling reactions using pyridine-2-carboxylic acid derivatives and 4-(1H-pyrazol-3-yl)aniline precursors. Key steps include:
Q. How is the compound structurally characterized in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key considerations:
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Classified under EU-GHS/CLP for acute toxicity (Category 4 for oral, dermal, inhalation routes).
- Use fume hoods, nitrile gloves, and respiratory protection during synthesis.
- Store in airtight containers at -20°C to prevent hygroscopic degradation .
Q. What analytical techniques confirm its purity and stability?
Methodological Answer:
Q. How is solubility optimized for in vitro assays?
Methodological Answer:
- Use dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM).
- For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrin derivatives to enhance solubility without aggregation .
Advanced Research Questions
Q. How are crystallographic disorders resolved in its polymorphic forms?
Methodological Answer:
Q. What computational strategies predict its binding to kinase targets (e.g., TNIK or ASK1)?
Methodological Answer:
Q. How are structure-activity relationships (SAR) studied for kinase inhibition?
Methodological Answer:
Q. What strategies mitigate hygroscopicity in intermediates during synthesis?
Methodological Answer:
Q. How is target engagement validated in cellular models?
Methodological Answer:
- Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., TNIK).
- Perform knock-down studies (siRNA/shRNA) to correlate target suppression with phenotypic effects (e.g., apoptosis) .
- Measure downstream biomarkers (e.g., phospho-JNK for ASK1 inhibition) via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
